molecular formula C19H25N3 B12823131 N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine

N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine

Cat. No.: B12823131
M. Wt: 295.4 g/mol
InChI Key: IINVECXOGUQORE-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperidine ring, a benzyl group, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
  • 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-methylpyridin-4-amine

InChI

InChI=1S/C19H25N3/c1-16-13-20-10-7-19(16)21-14-17-8-11-22(12-9-17)15-18-5-3-2-4-6-18/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,20,21)

InChI Key

IINVECXOGUQORE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NCC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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